3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of phenylthio, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene and phenylthio groups. The final step involves the formation of the propanamide linkage.
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Thiophene Group: The thiophene group can be introduced using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Formation of Propanamide Linkage: The final step involves the reaction of the intermediate compound with acryloyl chloride to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The thiophene and pyrazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar structure but with a thiophene-2-yl group instead of thiophene-3-yl.
3-(phenylthio)-N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar structure but with a furan ring instead of thiophene.
3-(phenylthio)-N-(2-(3-(pyridine-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
The uniqueness of 3-(phenylthio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide lies in its specific combination of functional groups, which can impart unique electronic, steric, and pharmacological properties. The presence of both thiophene and pyrazole rings can enhance its ability to participate in various chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(8-13-24-16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-23-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPGRBIDOMYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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